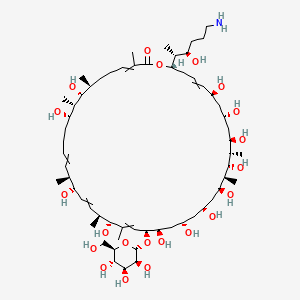

Desertomycin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Desertomycin A is an aminopolyol polyketide that contains a macrolactone ring . It is classified as a 42-membered macrocyclic lactone with broad-spectrum activity against gram-positive and gram-negative bacteria, yeasts, and fungi . It is a metabolite of Desertomycin and is known to exhibit both antibacterial and cytostatic action .

Molecular Structure Analysis

Desertomycin A has a molecular formula of C61H109NO21 . Its structure includes a macrolactone ring . High-resolution electrospray ionization mass spectrometry (HRESI(+)MS) analysis revealed a quasimolecular ion ([M + H] +) ion peak at m/z 1192.7584, indicative of the molecular formula and requiring eight double bond equivalents (DBE) .Physical And Chemical Properties Analysis

Desertomycin A is a white amorphous solid . It has a molecular weight of 1192.51 . The exact mass is 1191.75 . The elemental analysis shows that it contains C, 61.44; H, 9.21; N, 1.17; O, 28.17 .Applications De Recherche Scientifique

Antibiotic Activity

Desertomycin A is known for its broad-spectrum antibiotic activity. It is effective against both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for treating a variety of bacterial infections.

Antifungal Activity

In addition to its antibacterial properties, Desertomycin A also exhibits activity against yeasts and fungi . This suggests that it could be used in the treatment of various fungal infections.

Anti-Tuberculosis Activity

One of the most significant applications of Desertomycin A is its strong antibiotic activity against Mycobacterium tuberculosis . This is particularly interesting because tuberculosis is a major global health problem, and the emergence of drug-resistant strains has made the search for new effective drugs a priority.

Anti-Cancer Activity

Desertomycin A has shown cytotoxic activity against human tumor cell lines . This suggests that it could have potential applications in cancer therapy. Specifically, it has been found to inhibit the life-activity of leukemic cells and Ehrlich ascites cells .

Bioactive Secondary Metabolite Production

Desertomycin A is produced by certain strains of the Streptomyces genus . These bacteria are known for their ability to produce a wide range of bioactive secondary metabolites, which have potential applications in various fields, including medicine and agriculture.

Genetic Research

The biosynthetic gene cluster responsible for the production of Desertomycin A has been identified and cloned . This opens up possibilities for genetic manipulation and heterologous expression, which could lead to the production of novel compounds with potentially useful properties.

Mécanisme D'action

Target of Action

Desertomycin A is a macrocyclic polyketide antibiotic that exhibits broad-spectrum activity against gram-positive and gram-negative bacteria, yeasts, and fungi . It has been found to be effective against a variety of bacterial strains, including multidrug-resistant pathogens .

Mode of Action

It has been observed to have both antibacterial and cytostatic effects This suggests that it may inhibit bacterial growth and proliferation, possibly by interfering with essential cellular processes

Biochemical Pathways

The biosynthesis of Desertomycin A involves a complex series of enzymatic reactions. It is produced by the bacterium Streptomyces nobilis . The biosynthetic gene cluster for Desertomycin A has been identified and cloned, and it includes nineteen genes . The production of Desertomycin A is thought to be initiated by a polyketide synthase enzyme, which catalyzes the formation of a macrocyclic lactone .

Pharmacokinetics

It is known that desertomycin a is a crystalline product with low solubility in water and absolute alcohols, ether, and acetone, but higher solubility in alcohols containing some water . This could potentially affect its bioavailability and distribution within the body.

Result of Action

Desertomycin A exhibits significant cytotoxic effects. In vitro experiments have shown that it inhibits the life-activity of leukemic cells and Ehrlich ascites cells . It exhibits a cytostatic effect at certain concentrations and a cytolytic effect at higher concentrations .

Action Environment

The production of Desertomycin A by Streptomyces nobilis can be influenced by environmental factors. For instance, the use of a modified crowded plate technique, which utilizes complex microbial interactions, has been shown to elicit antimicrobial production from otherwise silent biosynthetic gene clusters . This suggests that the action, efficacy, and stability of Desertomycin A could potentially be influenced by the microbial environment and interactions.

Propriétés

IUPAC Name |

(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32-,33-,34-,37+,38-,39-,40-,41+,42-,43-,44-,45-,46+,47-,48+,49-,50+,51-,52-,53+,54+,55+,56-,57+,58-,59-,61-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPDQSQJNFFSAS-BMFWIKAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC=C(C(=O)O[C@@H](CC=C[C@H](C[C@@H](C[C@H]([C@@H]([C@@H]([C@H]([C@H](C[C@H](C[C@@H](C[C@H]([C@H](C=C([C@@H]([C@H](C=C[C@@H]([C@H](C=CCC[C@@H]([C@@H]([C@@H]1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)[C@H](C)[C@@H](CCCN)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H109NO21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1192.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)

![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)